molecular formula C8H5F3O3 B11823355 (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

Cat. No.: B11823355
M. Wt: 206.12 g/mol
InChI Key: KGSNZRPLTBOIQG-SSDOTTSWSA-N
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Description

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group and a trifluorophenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid typically involves the reaction of 2,4,5-trifluorobenzyl halide with a suitable nucleophile under controlled conditions. One common method involves the use of magnesium metal in an anhydrous organic solvent to form a Grignard reagent, which is then reacted with an appropriate electrophile to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(2,4,5-trifluorophenyl)ethanol.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluorophenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid is unique due to the presence of both a hydroxyl group and a trifluorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)/t7-/m1/s1

InChI Key

KGSNZRPLTBOIQG-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@H](C(=O)O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O

Origin of Product

United States

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